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Executive Summary
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating

the three-dimensional structures of proteins and protein complexes, providing crucial insights

into protein-protein interactions (PPIs) and cellular signaling pathways. Disuccinimidyl
sulfoxide (DSSO) is a homo-bifunctional, amine-reactive, and mass spectrometry (MS)-

cleavable cross-linker that has gained significant traction within the structural proteomics

community. Its unique sulfoxide-containing spacer arm allows for predictable fragmentation

patterns upon collision-induced dissociation (CID) in the mass spectrometer, simplifying the

identification of cross-linked peptides and enhancing the confidence of data analysis. This

guide provides an in-depth overview of DSSO, including its chemical properties, mechanism of

action, detailed experimental protocols for its application, and a summary of quantitative data

from key studies.

Introduction to Disuccinimidyl Sulfoxide (DSSO)
Disuccinimidyl sulfoxide (DSSO) is a chemical cross-linking reagent designed to covalently

link interacting amino acid residues within a protein or between different proteins.[1][2] It is

characterized by two N-hydroxysuccinimide (NHS) esters at either end of a 10.1 Å spacer arm.

[1][3] These NHS esters react efficiently with primary amines, primarily the ε-amino group of

lysine residues, to form stable amide bonds.[4] A key feature of DSSO is its sulfoxide-

containing spacer arm, which is cleavable in the gas phase during tandem mass spectrometry
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(MS/MS) analysis.[3][4][5] This MS-cleavability is a significant advantage over non-cleavable

cross-linkers as it generates characteristic reporter ions, facilitating the unambiguous

identification of cross-linked peptides and reducing false positives.[3][5]

Chemical Properties of DSSO:

Property Value

Chemical Name
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-

sulfinyldipropionate

Synonyms Bis-(propionic acid NHS ester)-sulfoxide

CAS Number 1351828-03-9

Molecular Weight 388.35 g/mol [1]

Empirical Formula C₁₄H₁₆N₂O₉S[1]

Spacer Arm Length 10.1 Å[1][3] (also reported as 10.3 Å[4])

Reactivity Primary amines (e.g., lysines)[1][4]

Cleavability
MS-cleavable (Collision-Induced Dissociation)[3]

[4][5]

Mechanism of Action and Mass Spectrometry
Analysis
The utility of DSSO in structural proteomics lies in its predictable behavior during both the

cross-linking reaction and subsequent mass spectrometry analysis.

Cross-Linking Reaction
The NHS esters of DSSO react with primary amines on proteins in a pH-dependent manner,

typically between pH 7 and 9.[4] This reaction results in the formation of a stable amide bond,

covalently linking the target proteins. The 10.1 Å spacer arm of DSSO imposes a distance

constraint, meaning that only lysine residues within this proximity will be cross-linked. This

provides valuable low-resolution structural information about the protein or protein complex.[3]
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Mass Spectrometry Fragmentation
During tandem mass spectrometry (MS/MS), the DSSO cross-linker undergoes collision-

induced dissociation (CID), cleaving at the two symmetrical C-S bonds adjacent to the central

sulfoxide.[1][3] This cleavage results in the separation of the inter-linked peptides, each

carrying a distinct modification from the remnant of the DSSO linker.[3]

This fragmentation pattern generates a unique signature in the MS/MS spectrum. For a

heterodimeric inter-linked peptide (α-β), cleavage of the two symmetric C-S bonds produces

two possible pairs of fragment ions (αA/βS and αS/βA), resulting in four characteristic peaks.[3]

These distinct fragment ions serve as diagnostic markers for the presence of a cross-linked

peptide. Subsequent MS3 analysis can then be performed on these individual fragment ions to

determine the amino acid sequence of each peptide and pinpoint the exact cross-linked lysine

residues.[3][5]

MS2 (CID) MS3

α-DSSO-β Precursor Ion Characteristic Fragment Ion Doublets
(α_A/β_S and α_S/β_A)

Cleavage at C-S bonds Peptide Sequencing
(α and β)

Isolation & Fragmentation Identification of
Cross-linked Peptides

Click to download full resolution via product page

Figure 1: Mass spectrometry workflow for the analysis of DSSO cross-linked peptides.

Experimental Protocols
The following protocols provide a general framework for using DSSO in structural proteomics

studies. Optimization may be required depending on the specific protein or protein complex

and the experimental goals.

In Vitro Cross-Linking of Purified Proteins or Protein
Complexes
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This protocol is suitable for studying the structure of a purified protein or the interactions within

a reconstituted protein complex.

Materials:

Purified protein/protein complex

DSSO (Thermo Scientific, Sigma-Aldrich)

Dimethyl sulfoxide (DMSO), anhydrous

Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.0). Avoid buffers containing

primary amines like Tris or glycine.[4]

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)[4]

Procedure:

Protein Preparation: Dissolve the purified protein or protein complex in the reaction buffer to

a final concentration of 1-10 µM.

DSSO Stock Solution: Immediately before use, prepare a 25-50 mM stock solution of DSSO

in anhydrous DMSO.[4]

Cross-Linking Reaction: Add the DSSO stock solution to the protein solution to achieve a

final DSSO concentration typically in the range of 0.25-2 mM. A common starting point is a

100-fold molar excess of cross-linker to protein.[4] The optimal concentration should be

determined empirically.

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2

hours on ice.[4]

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-

50 mM to consume any unreacted DSSO.[4] Incubate for 15-30 minutes at room

temperature.

Sample Preparation for MS: The cross-linked sample is now ready for downstream

processing, including SDS-PAGE analysis to confirm cross-linking, followed by in-gel or in-
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solution digestion with a protease (e.g., trypsin).

In Cellulo (In Vivo) Cross-Linking
This protocol is designed to capture protein-protein interactions within their native cellular

environment.

Materials:

Cultured cells (adherent or in suspension)

Phosphate-Buffered Saline (PBS), ice-cold

DSSO

Dimethyl sulfoxide (DMSO), anhydrous

Lysis Buffer

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Cell Preparation: Harvest cultured cells (e.g., 1-5 x 10⁷ cells) and wash them twice with ice-

cold PBS to remove any amine-containing media components.[4]

Cell Resuspension: Resuspend the cell pellet in an appropriate buffer that maintains cell

integrity, such as PBS or a hypotonic buffer (e.g., 10 mM HEPES, pH 8, 10 mM NaCl, 1 mM

MgCl₂).[6][7]

DSSO Stock Solution: Prepare a 50 mM stock solution of DSSO in anhydrous DMSO.[6][7]

Cross-Linking Reaction: Add the DSSO stock solution to the cell suspension to a final

concentration of 1-3 mM.[8] Incubate for 30-60 minutes at 4°C or room temperature with

gentle mixing.[6][7]

Quenching: Terminate the cross-linking reaction by adding a quenching buffer to a final

concentration of 20-50 mM.[6][7] Incubate for 15 minutes.
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Cell Lysis and Protein Extraction: Pellet the cells and proceed with a cell lysis protocol

appropriate for the downstream application (e.g., immunoprecipitation, whole proteome

analysis).

Sample Preparation for MS: The protein lysate is then processed for mass spectrometry

analysis, which typically involves protein digestion and peptide fractionation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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